molecular formula C9H10N2O B13686630 6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one

6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B13686630
M. Wt: 162.19 g/mol
InChI Key: HJARIXOUWRKLBS-UHFFFAOYSA-N
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Description

6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyridine core with a methyl group at the 6th position and a ketone functional group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone group to a carboxylic acid.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions at the methyl group or other positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydro-1,6-naphthyridin-5(6H)-one: Lacks the methyl group at the 6th position.

    6-Methyl-1,6-naphthyridin-5(6H)-one: Lacks the dihydro group at the 7,8 positions.

    1,6-Naphthyridin-5(6H)-one: Lacks both the methyl group and the dihydro group.

Uniqueness

6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one is unique due to the presence of both the methyl group and the dihydro group, which can influence its chemical reactivity and biological activity. These structural features might confer specific properties that make it distinct from other naphthyridine derivatives.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-methyl-7,8-dihydro-1,6-naphthyridin-5-one

InChI

InChI=1S/C9H10N2O/c1-11-6-4-8-7(9(11)12)3-2-5-10-8/h2-3,5H,4,6H2,1H3

InChI Key

HJARIXOUWRKLBS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)C=CC=N2

Origin of Product

United States

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